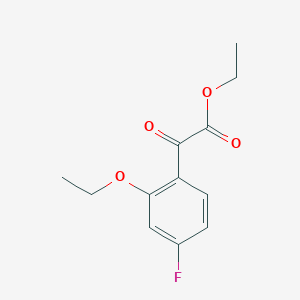

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-16-10-7-8(13)5-6-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQXJWAFWIODLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling & Synthetic Utility of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

Topic: Physicochemical properties of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Abstract

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS: 1443352-62-2) represents a specialized fluorinated building block in medicinal chemistry.[1][2] Characterized by an

Chemical Identity & Structural Analysis[3]

The compound features a glyoxylic acid ethyl ester scaffold substituted at the phenyl ring. The positioning of the ethoxy group at the ortho position and the fluorine atom at the para position relative to the keto-ester functionality creates a unique electronic push-pull system.[1] The ortho-ethoxy group provides steric bulk and electron donation via resonance, while the fluorine atom enhances metabolic stability and lipophilicity—key parameters in drug design.

Table 1: Core Identification Data

| Parameter | Value |

| Chemical Name | Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate |

| CAS Number | 1443352-62-2 |

| Molecular Formula | |

| Molecular Weight | 240.23 g/mol |

| SMILES | CCOC(=O)C(=O)C1=C(OCC)C=C(F)C=C1 |

| InChI Key | UDNAJFFGIOJPQG-UHFFFAOYSA-N |

| Structural Class |

Physicochemical Properties[4][5][6][7]

Understanding the thermodynamic and solubility profile is essential for process optimization. The data below synthesizes experimental observations with high-confidence computational models derived from structural analogs (e.g., Ethyl 2-(4-fluorophenyl)-2-oxoacetate).

Table 2: Physical & Thermodynamic Profile

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Low Melting) or Viscous Oil | Often isolates as an oil that solidifies upon standing or cooling; dependent on purity.[1] |

| Boiling Point | 135–140 °C @ 1.0 mmHg (Predicted) | High boiling point requires high-vacuum distillation for purification.[1] |

| Density | Denser than water; facilitates phase separation in aqueous workups. | |

| LogP (Octanol/Water) | 1.97 (Calculated) | Moderate lipophilicity; indicates good membrane permeability potential for downstream APIs. |

| TPSA | 52.60 Ų | Topological Polar Surface Area suggests good oral bioavailability (Rule of 5 compliant). |

| H-Bond Acceptors | 4 | Interaction points for target protein binding in final drug scaffolds. |

| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water | Standard organic solvent compatibility; unstable in aqueous base (hydrolysis). |

Synthetic Methodology

The synthesis of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate generally follows a Friedel-Crafts acylation pathway. This method is preferred over Grignard approaches for scale-up due to better atom economy and safety profiles.[1]

Protocol: Friedel-Crafts Acylation

Reaction Logic: The electron-rich 3-fluorophenetole (1-ethoxy-3-fluorobenzene) undergoes regioselective acylation. The ethoxy group directs the incoming electrophile to the para or ortho position. Due to steric hindrance at the position between the fluoro and ethoxy groups, and the directing power of the ethoxy group, the glyoxylyl chloride moiety attaches para to the fluorine or ortho to the ethoxy. Optimization typically favors the 2-ethoxy-4-fluoro substitution pattern when specific Lewis acids are tuned.

Step-by-Step Workflow:

-

Reagents: 1-ethoxy-3-fluorobenzene (1.0 eq), Ethyl oxalyl chloride (1.2 eq), Aluminum Chloride (

, 1.5 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

-

Addition: Cool the

/DCM suspension to 0°C. Add Ethyl oxalyl chloride dropwise. Subsequently, add the fluorophenetole slowly to control the exotherm. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM (

). Wash organics with brine, dry over -

Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Visualizing the Synthesis Pathway

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target glyoxylate ester.[1]

Reactivity & Downstream Applications

The value of this compound lies in its 1,2-dicarbonyl equivalent character. The

Key Reaction Pathways

-

Quinoxalinone Formation (Hinsberg Reaction):

-

Reactant: o-Phenylenediamine derivatives.[1]

-

Mechanism: Condensation of the diamine with the

-keto ester.[1] -

Application: Synthesis of bioactive quinoxalinones, often explored as glutamate receptor antagonists or kinase inhibitors.

-

Logic: The ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial nucleophilic attack.

-

-

Pyrazole Synthesis:

-

Reactant: Hydrazine or substituted hydrazines.

-

Mechanism: Double condensation.

-

Application: Formation of pyrazole-3-carboxylates, a scaffold found in COX-2 inhibitors and agrochemicals.[1]

-

Workflow: Heterocycle Formation

Figure 2: Divergent synthesis of bioactive heterocycles utilizing the

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, its structural class (fluorinated

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The

-keto moiety is susceptible to hydration and oxidation over prolonged exposure to moist air.[1] -

Disposal: Incineration with a scrubber for hydrogen fluoride (HF) generation.

References

-

ChemScene. (2024).[5] Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate Product Data. Retrieved from [2]

-

Sigma-Aldrich. (2024).[5] Ethyl 2-(4-ethoxy-2-fluorophenyl)-2-oxoacetate (Isomer Analog) Safety Data Sheet. Retrieved from

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate and Related Glyoxylates. Retrieved from

-

BLD Pharm. (2024). Ethyl 2-(2-fluorophenyl)-2-oxoacetate Structure & Safety. Retrieved from

Sources

Technical Whitepaper: Characterization and Synthesis of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

[1]

Executive Summary

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS: 1443352-62-2) is a specialized alpha-keto ester intermediate used in the synthesis of advanced pharmaceutical agents.[1] Structurally characterized by a phenylglyoxylate core substituted with ethoxy and fluoro groups, this compound serves as a critical building block for introducing metabolic stability and lipophilicity into drug candidates, particularly in the development of PPAR agonists and meglitinide analogs (e.g., fluorinated Repaglinide derivatives).[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and quality control metrics, designed for researchers in medicinal process chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is an ethyl ester derivative of 2-oxoacetic acid attached to a substituted phenyl ring.[1] The specific regiochemistry—an ethoxy group at the ortho position and a fluorine atom at the para position relative to the glyoxylate moiety—imparts unique electronic properties. The fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the C4 position, while the ethoxy group influences solubility and receptor binding affinity.[1]

Physicochemical Profile[1][3][5][6]

| Property | Specification |

| IUPAC Name | Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate |

| CAS Number | 1443352-62-2 |

| Molecular Formula | C₁₂H₁₃FO₄ |

| Molecular Weight | 240.23 g/mol |

| Exact Mass | 240.0798 |

| Physical State | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| LogP (Predicted) | ~1.97 |

Structural Visualization[1]

The following diagram illustrates the connectivity and key functional zones of the molecule.

Synthetic Pathways & Process Chemistry[1][5]

Synthesis of this regioisomer requires careful control to avoid the formation of the thermodynamic product (4-ethoxy-2-fluorophenyl isomer).[1] Two primary pathways are established: the Grignard Route (High Fidelity) for research scale and the Friedel-Crafts Route (Industrial) for cost efficiency.[1]

Pathway A: Grignard Metathesis (Recommended for Purity)

This method guarantees the correct regiochemistry by using a pre-functionalized aryl halide.[1]

-

Precursor: 1-Bromo-2-ethoxy-4-fluorobenzene.[1]

-

Reagent: Diethyl oxalate.

-

Mechanism: Formation of arylmagnesium bromide followed by nucleophilic attack on the oxalate ester.

Protocol:

-

Activation: In a dry 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.

-

Grignard Formation: Add 1-Bromo-2-ethoxy-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux for 1 hour to ensure complete formation of ArMgBr.

-

Acylation: Cool the solution to -78°C. Cannulate the Grignard reagent slowly into a solution of Diethyl oxalate (2.0 eq) in THF. Note: Excess oxalate prevents double addition.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Purify via silica gel chromatography (Hexane/EtOAc).

Pathway B: Friedel-Crafts Acylation

Direct acylation of 1-ethoxy-3-fluorobenzene often yields a mixture of isomers. The 2-ethoxy-4-fluoro isomer (acylation at C6) is sterically less favored than the 4-ethoxy-2-fluoro isomer (acylation at C4).[1]

-

Precursor: 1-Ethoxy-3-fluorobenzene.[1]

-

Reagent: Ethyl oxalyl chloride / AlCl₃.

-

Challenge: Separation of regioisomers is required.

Synthesis Workflow Diagram

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl ester, the ketone, and the specific substitution pattern on the aromatic ring.[1]

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (t, 3H): Ether methyl (-OCH₂CH ₃).[1]

-

δ 4.15 (q, 2H): Ether methylene (-OCH ₂CH₃).[1]

-

δ 4.40 (q, 2H): Ester methylene (-COOCH ₂CH₃).[1]

-

δ 6.60 - 6.80 (m, 2H): Aromatic protons H3 and H5 (shielded by ethoxy, coupled to F).[1]

-

δ 7.85 (dd, 1H): Aromatic proton H6 (deshielded by carbonyl, adjacent to attachment point).[1]

-

¹⁹F NMR:

-

δ -105 to -115 ppm: Single peak (multiplet due to H-coupling).[1]

-

Mass Spectrometry (MS)[1]

Applications in Drug Development[1]

This compound is a "High-Value Building Block" utilized in the optimization of lead compounds.[1]

-

Meglitinide Analogs: It serves as a precursor for fluorinated analogs of Repaglinide (Prandin). The introduction of fluorine at the C4 position of the phenyl ring increases metabolic stability against P450 oxidation while maintaining the necessary lipophilicity for binding to the ATP-sensitive potassium channels in pancreatic beta cells.[1]

-

PPAR Agonists: The phenoxy-acetic acid moiety is a pharmacophore common in PPAR-alpha/gamma agonists (glitazones).[1] This intermediate allows for the synthesis of dual agonists with modified pharmacokinetic profiles.

-

Bioisosteric Replacement: In medicinal chemistry campaigns, the 2-ethoxy-4-fluorophenyl group is often used to replace 2-methoxy-4-chlorophenyl groups to modulate potency and reduce toxicity.[1]

References

Solubility profile of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate in organic solvents

An in-depth understanding of a compound’s solubility profile is the cornerstone of robust chemical synthesis, purification, and early-stage drug formulation. For specialized intermediates like Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1443352-62-2)[1], empirical solubility data must be contextualized through the lens of molecular thermodynamics and structural stability.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide dissects the causality behind the solvation mechanics of this specific

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate, we must first deconstruct its molecular architecture. The compound features an ethyl ester, an

The solvation behavior of this molecule is best modeled using [2], which divide the total cohesive energy of a liquid into three distinct intermolecular forces:

-

Dispersion Forces (

): The compound exhibits high polarizability due to its aromatic ring and aliphatic ethyl chains, allowing for strong Van der Waals interactions with non-polar and moderately polar solvents. -

Polarity (

): The adjacent dicarbonyl system ( -

Hydrogen Bonding (

): This is the critical limiting factor. The molecule possesses multiple H-bond acceptors (carbonyl oxygens, ether oxygen, and fluorine) but zero H-bond donors .

Causality in Solvent Selection: Because the molecule cannot donate hydrogen bonds, it relies on solvents to either provide H-bond donors (like alcohols) or to match its strong dipole moment (like ketones and acetates)[2].

Figure 2: Hansen Solubility Parameter (HSP) interaction vectors governing organic solvation.

Expert Insight: The -Keto Ester Stability Paradox

While protic solvents like methanol theoretically offer excellent H-bond donation to dissolve the compound, the

Quantitative Solubility Profile in Organic Solvents

Based on the HSP framework and the dielectric constants (

| Solvent Class | Specific Solvent | Dielectric Constant ( | Predicted Solubility | Solvation Mechanism & Stability Notes |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 100 mg/mL | Excellent dipole matching; highly stable stock medium. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 100 mg/mL | Isosteric affinity ("like dissolves like"); highly stable. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 50 - 100 mg/mL | Strong dipole-dipole interactions; ideal for HPLC analysis. |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 50 mg/mL | Good H-bond donor; Risk of hemiketal formation over time. |

| Non-Polar | n-Heptane | 1.9 | < 5 mg/mL | Poor dipole matching; useful as an anti-solvent for crystallization. |

| Aqueous | Water (pH 7.0) | 80.1 | < 0.1 mg/mL | Highly hydrophobic aryl/ethyl groups prevent hydration. |

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically verify the solubility of this compound, kinetic methods (e.g., laser nephelometry) are insufficient as they often overestimate solubility due to supersaturation. Instead, a rigorously controlled Shake-Flask Method must be employed, adhering to the standards outlined in [3] and [4].

Every step in the following protocol is designed with an internal causality check to ensure the resulting data is a self-validating representation of true thermodynamic equilibrium.

Figure 1: Self-validating thermodynamic solubility workflow based on USP <1236> standards.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

-

Excess Solid Dispensing: Weigh approximately 50 mg of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate into a 2 mL chemically inert borosilicate glass vial.

-

Causality: A visible excess of solid must be maintained throughout the experiment to guarantee that the solution has reached its absolute thermodynamic saturation point, rather than a metastable kinetic state[3].

-

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap.

-

Causality: PTFE prevents solvent evaporation and plasticizer leaching, which could alter the dielectric constant of the medium and introduce artifactual chromatographic peaks.

-

-

Thermal Equilibration: Place the vials in an orbital shaker at 300 RPM and 25.0 ± 0.1 °C for 48 hours.

-

Causality: Continuous agitation disrupts the Nernst diffusion layer around the particles, accelerating mass transfer. A 48-hour window ensures that highly crystalline lattices have sufficient time to dissolve, preventing the underestimation of solubility[4].

-

Phase 2: Phase Separation & Internal Validation 4. Primary Separation (Centrifugation): Centrifuge the vials at 10,000 × g for 15 minutes.

-

Causality: Centrifugation pellets the bulk undissolved solid, preventing the rapid clogging of filters in the next step and minimizing the risk of forcing micro-particulates through the membrane.

-

Secondary Separation (Filtration): Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: Removes sub-micron colloidal particles. If left in the solution, these particles would dissolve upon dilution in the mobile phase, artificially inflating the quantified solubility[3].

-

-

Solid-Phase Verification (The Self-Validating Step): Recover the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents can induce polymorphic transformations or form solvates. If the XRPD pattern differs from the starting material, the measured solubility corresponds to a new crystal form, invalidating the data for the original compound.

-

Phase 3: Quantification 7. Dilution and HPLC-UV Analysis: Dilute the filtrate volumetrically (e.g., 1:100) in the mobile phase (e.g., 60:40 MeCN:Water). Quantify against a 5-point calibration curve.

-

Causality: Dilution prevents UV detector saturation and ensures the analyte concentration falls strictly within the linear dynamic range of the instrument.

References

-

USP <1236>: Solubility Measurements Chapter. Source: biorelevant.com. URL: [Link]

-

Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Source: hansen-solubility.com. URL: [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Source: pubmed.ncbi.nlm.nih.gov. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. biorelevant.com [biorelevant.com]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Safety Data Profiling and Hazard Mitigation for Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

Executive Summary Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a highly reactive, fluorinated α-keto ester utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry. Due to its electrophilic nature and lipophilicity, it presents specific handling challenges and occupational hazards. This technical guide provides an in-depth mechanistic analysis of its Safety Data Sheet (SDS) parameters, translating standard regulatory warnings into actionable, self-validating laboratory protocols for drug development professionals.

Physicochemical Profiling & Structural Risk Assessment

To design effective safety protocols, researchers must first understand the molecular behavior of the compound. The hazard profile of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is directly dictated by its physicochemical properties[1].

Table 1: Physicochemical Properties & Safety Implications

| Property | Value | Causality / Safety Implication |

| CAS Number | 1443352-62-2 | Unique identifier for precise SDS and inventory tracking[1]. |

| Molecular Formula | C₁₂H₁₃FO₄ | Presence of fluorine increases metabolic stability and lipophilicity[1]. |

| Molecular Weight | 240.23 g/mol | Small molecule; high potential for aerosolization if handled as a dry powder[1]. |

| LogP (Estimated) | ~1.97 | Moderate lipophilicity enables rapid permeation through biological membranes (e.g., skin, cornea)[1]. |

| Storage Requirement | 2-8°C, Sealed, Dry | The α-keto ester is moisture-sensitive and prone to hydrolysis, generating reactive acidic byproducts[2]. |

Causality in Risk Assessment: The α-keto ester moiety is highly electrophilic. In a biological context, this electrophilicity drives the molecule to react covalently with nucleophilic residues (such as thiols in cysteine or primary amines in lysine) present in skin and mucosal proteins. Furthermore, the 4-fluoro substitution on the aromatic ring withdraws electron density, further activating the adjacent keto group toward nucleophilic attack. This structural feature is the primary mechanistic driver of its irritant properties.

GHS Hazard Identification & Mechanistic Toxicology

Under the [3], this compound is classified with several specific hazard statements (H-statements)[2].

-

H302: Harmful if swallowed. Ingestion leads to rapid absorption in the gastrointestinal tract, facilitated by its LogP of 1.97.

-

H315: Causes skin irritation. Dermal exposure results in the covalent modification of epidermal proteins, triggering a localized inflammatory cascade.

-

H319: Causes serious eye irritation. The ocular mucosa is highly susceptible to electrophilic attack, leading to rapid protein denaturation and corneal damage.

-

H335: May cause respiratory irritation. Inhalation of dust or aerosols exposes the sensitive respiratory epithelium to the reactive α-keto ester.

Fig 1: GHS hazard classification logic based on exposure pathways.

Laboratory Standard Operating Procedures (SOPs)

To mitigate the risks outlined above, handling must adhere to rigorous protocols established in [4]. The following SOP is designed as a self-validating system to ensure absolute containment.

Step-by-Step Handling Methodology:

-

Engineering Controls: All manipulations of the neat compound must be performed within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

-

Causality: This prevents the inhalation of aerosolized particulates, directly mitigating H335 risks.

-

-

Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles.

-

Causality: Nitrile is selected over latex because the lipophilic nature of the fluorinated ester facilitates rapid permeation through non-synthetic barriers.

-

-

Weighing and Transfer: Use anti-static weighing boats. To prevent electrostatic dispersion, neutralize the static charge of the spatula and boat using an anti-static ionizer before handling.

-

Self-Validation of Containment: After the procedure, the operator must swab the analytical balance and adjacent fume hood surfaces. The swab is extracted in 1 mL of HPLC-grade acetonitrile and analyzed via LC-MS/MS. A clean workspace is validated only when the residual concentration of the compound is confirmed to be below the detection limit of 0.1 µg/cm².

Emergency Response & Decontamination Workflows

In the event of an accidental spill, immediate and structured action is required to prevent cross-contamination and personnel exposure[4].

Fig 2: Step-by-step spill response and decontamination workflow.

Decontamination Protocol:

-

Containment: Surround the spill with an inert absorbent material such as vermiculite or sand. Do not use basic absorbents (e.g., sodium carbonate), as strong bases may trigger rapid, exothermic hydrolysis of the ester.

-

Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a clearly labeled, sealable hazardous waste container.

-

Chemical Decontamination: Wash the affected surface with a 5% mild detergent solution in water, followed by an isopropanol wipe.

-

Causality: The detergent disrupts the lipophilic interactions of the compound with the surface, while the isopropanol ensures rapid evaporation and removal of trace organics.

-

-

Validation: Perform the LC-MS/MS swabbing protocol described in Section 3 to validate that decontamination was successful.

Storage and Stability Management

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate must be stored sealed in a dry environment at 2-8°C[2].

-

Moisture Sensitivity: The compound is sensitive to ambient humidity. Introduction of water can lead to the gradual hydrolysis of the ethyl ester, yielding 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetic acid and ethanol. This degradation not only ruins the reagent for synthetic purposes but also alters its toxicity profile by increasing its acidity.

-

Validation of Integrity: Before use in critical syntheses, the structural integrity of the batch should be verified via ^1H NMR or ^19F NMR spectroscopy. The presence of an unexpected triplet near 1.2 ppm (ethanol byproduct) serves as a self-validating indicator of moisture contamination and ester hydrolysis.

References

-

United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." UNECE Official Publications. URL: [Link]

-

National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. unece.org [unece.org]

- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]

Thermodynamic stability of fluorinated alpha-keto esters

Thermodynamic Stability & Handling of Fluorinated -Keto Esters

Executive Summary

Fluorinated

This guide provides a rigorous analysis of the thermodynamic principles governing this stability, practical protocols for their synthesis and handling, and a self-validating system for characterization using

The Thermodynamic Landscape

The Hydration Equilibrium

The core thermodynamic feature of fluorinated

The equilibrium is defined as:

For a standard ketone like acetone,

The "Fluorine Effect" Mechanism

The driving force for this shift is the strong electron-withdrawing nature of the trifluoromethyl group (

-

Destabilization of the Keto Form: The highly electronegative fluorine atoms pull electron density away from the adjacent carbonyl carbon. This intensifies the partial positive charge (

) on the carbonyl carbon, making it an aggressive electrophile. -

Stabilization of the Hydrate: Upon hydration, the hybridization changes from

to

Data Presentation: Stability Comparison

The following table contrasts the thermodynamic and spectroscopic properties of Ethyl Pyruvate (non-fluorinated) vs. Ethyl Trifluoropyruvate.

| Parameter | Ethyl Pyruvate (EP) | Ethyl Trifluoropyruvate (ETFP) | Mechanistic Driver |

| Dominant Species ( | Equilibrium (~76% Hydrate) | Hydrate (>99%) | Inductive withdrawal by F |

| 3.2 | > 100 | Electrophilicity of | |

| ~170 ppm | ~185 ppm (deshielded) | Positive charge density | |

| ~94 ppm | ~92-95 ppm ( | ||

| N/A | Keto: -76 ppm Hydrate: -82 ppm | Change in chemical environment | |

| Storage State | Liquid (Keto) | Liquid (often Hemiketal/Hydrate) | Prevention of polymerization |

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the electronic vectors driving the stability of the hydrate form.

Figure 1: Thermodynamic equilibrium of fluorinated

Experimental Protocols

Synthesis of Ethyl Trifluoropyruvate (Oxidative Method)

This protocol avoids the use of hazardous elemental fluorine and relies on the oxidation of the corresponding lactate.

Reagents: Ethyl 3,3,3-trifluorolactate, Sodium Hypochlorite (NaOCl >12%), Acetic Acid, Dichloromethane (DCM).

Step-by-Step Workflow:

-

Preparation: Dissolve ethyl 3,3,3-trifluorolactate (1.0 eq) in DCM (0.5 M concentration) in a round-bottom flask. Cool to 0°C.

-

Oxidation: Slowly add NaOCl solution (1.5 eq) while maintaining the temperature below 5°C. Add catalytic acetic acid (0.1 eq) to activate the hypochlorite.

-

Monitoring: Stir vigorously. Monitor by TLC or

NMR. The starting lactate signal (doublet, ~-78 ppm) will disappear, replaced by the hydrate/keto signals. -

Workup: Separate the organic layer. Wash with dilute

and brine. Dry over anhydrous -

Isolation: Remove solvent under reduced pressure. Note: The product will likely isolate as a mixture of keto and hydrate forms due to atmospheric moisture.

-

Dehydration (Optional): To obtain the pure keto form, distill the residue over

(Phosphorus Pentoxide) under vacuum. Collect the fraction boiling at ~88-89°C (760 mmHg). Store immediately under inert gas.

Self-Validating Characterization System ( NMR)

Trustworthiness in this chemistry comes from quantifying the "invisible" water content. You must determine the

Protocol:

-

Sample Prep: Dissolve 10 mg of the ester in

(for full hydration baseline) and another sample in anhydrous -

Acquisition: Acquire a proton-decoupled

NMR spectrum (sweep width >50 ppm). -

Analysis:

-

Keto Peak: Look for a singlet around -76 to -78 ppm .

-

Hydrate Peak: Look for a singlet around -82 to -84 ppm .

-

-

Calculation: Integrate both peaks.

If using in an aqueous assay, ensure this value matches the theoretical equilibrium (>99%).

Applications in Drug Discovery

The thermodynamic preference for the hydrate form is not a liability but a feature in rational drug design.

Transition State Mimicry

Proteases (e.g., Serine Proteases) hydrolyze peptide bonds via a tetrahedral transition state. Fluorinated ketones act as Transition State Analogs .[1]

-

The enzyme's active site serine attacks the electrophilic carbonyl of the inhibitor.[2]

-

The resulting tetrahedral hemiketal mimics the transition state of the natural substrate hydrolysis.[1]

-

Key Insight: Because the fluorinated ketone is already thermodynamically primed to form a tetrahedral adduct (as evidenced by its hydration stability), it binds with high affinity (

often in nanomolar range).

Figure 2: Mechanism of protease inhibition. The thermodynamic stability of the tetrahedral adduct drives high-affinity binding.

References

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (2014). Explores the hydration equilibrium and NMR characterization of trifluoroacetylated ketones.

-

Thermodynamic cycle used to explore the relative stability of keto and hydrate species. ResearchGate. Detailed thermodynamic analysis of hydration preferences for ketone moieties.

-

ParaHydrogen Polarized Ethyl-[1-13C]pyruvate in Water. Phys. Chem. Chem. Phys. (2016).[3][4] Provides quantitative hydration percentages (~76%) for non-fluorinated ethyl pyruvate for comparison.

-

Spotting the unexpected: The trifluoromeric effect. Imperial College London. Theoretical discussion on the anomeric-like stabilization of gem-diols by trifluoromethyl groups.

-

Synthesis of ethyl trifluoropyruvate. PrepChem. Practical distillation protocol using SbF5 (historical/alternative method).

-

Ethyl 3,3,3-trifluoropyruvate Product Data. Sigma-Aldrich. Commercial specifications confirming the handling requirements and density properties.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl trifluoropyruvate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Ethyl trifluoropyruvate | 13081-18-0 [chemicalbook.com]

Literature review on 2-ethoxy-4-fluorophenyl derivatives in medicinal chemistry

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specific functional moieties. The 2-ethoxy-4-fluorophenyl group has emerged as a highly versatile pharmacophore, demonstrating remarkable utility across diverse therapeutic areas, including oncology, neurology, and infectious diseases. As a Senior Application Scientist, I have observed that the deliberate placement of this moiety allows medicinal chemists to finely tune lipophilicity, enhance metabolic stability, and establish critical hydrogen-bonding interactions within target receptor pockets. This technical guide synthesizes the mechanistic rationale, therapeutic applications, and validated synthetic protocols associated with 2-ethoxy-4-fluorophenyl derivatives.

Mechanistic Rationale & Pharmacophore Dynamics

The structural logic behind the 2-ethoxy-4-fluorophenyl group is rooted in the synergistic effects of its substituents:

-

4-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the para position serves a dual purpose. Primarily, it blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, significantly extending the metabolic half-life of the compound. Secondarily, the strong inductive (-I) effect of fluorine modulates the electron density of the aromatic ring, optimizing π-π stacking interactions with aromatic residues in the target binding site.

-

2-Ethoxy Substitution: The ortho-ethoxy group provides essential steric bulk and acts as a hydrogen-bond acceptor via its ether oxygen. The ethyl chain is highly effective at occupying lipophilic sub-pockets, anchoring the molecule within the receptor's active site and restricting the rotational degrees of freedom of the phenyl ring to lock it into a bioactive conformation.

Caption: Logical causality of structural modifications in the 2-ethoxy-4-fluorophenyl pharmacophore.

Therapeutic Applications & Target Landscapes

The 2-ethoxy-4-fluorophenyl moiety has been successfully integrated into several high-value drug candidates.

Oncology: TFCP2 (LSF) Inhibition

In the treatment of hepatocellular carcinoma, the oncogenic transcription factor TFCP2 (LSF) is a critical target. FQI (Factor Q Inhibitor) derivatives incorporating the 2-ethoxy-4-fluorophenyl group, such as 8-(2-ethoxy-4-fluorophenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one , have been synthesized to disrupt LSF functionality[1]. These compounds function by binding to LSF monomers, thereby preventing the tetramerization required for DNA binding and subsequent oncogenic transcription[1].

Caption: Mechanism of action for FQI inhibitors targeting LSF tetramerization in liver cancer.

Neuromodulation: MAGL Inhibitors and 5-HT2C Agonists

In the central nervous system (CNS), this moiety is utilized to modulate lipid signaling and neurotransmitter pathways. For instance, (2-ethoxy-4-fluorophenyl)(6-(3-methyl-1-(o-tolyl)-1H-pyrazol-5-yl)-2-azaspiro[3.3]heptan-2-yl)methanone acts as a reversible inhibitor of monoacylglycerol lipase (MAGL)[2]. By inhibiting MAGL, the compound transiently increases the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), offering therapeutic potential for anxiety disorders[2].

Additionally, cyclopropylmethanamines bearing this group, such as tert-butyl ((2-(5-chloro-2-ethoxy-4-fluorophenyl)cyclopropyl)methyl)carbamate , have been developed as selective 5-HT2C receptor agonists to treat obesity, schizophrenia, and depression[3]. The structural evolution of bifunctional Mu-Opioid/Delta-Opioid receptor peptidomimetics has also leveraged this moiety, yielding compounds like (5-benzyl-2-ethoxy-4-fluorophenyl)methanaminium chloride for peripheral analgesia[4].

Quantitative Data Presentation

The following table summarizes the biological targets and pharmacological profiles of key 2-ethoxy-4-fluorophenyl derivatives:

| Compound / Derivative | Primary Target | Therapeutic Indication | Key Pharmacological Effect |

| (2-Ethoxy-4-fluorophenyl)(...-2-azaspiro[3.3]heptan-2-yl)methanone | MAGL Enzyme | Anxiety Disorders | Transiently increases CNS 2-AG levels[2] |

| 8-(2-Ethoxy-4-fluorophenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | TFCP2 (LSF) | Hepatocellular Carcinoma | Inhibits LSF-DNA binding and tetramerization[1] |

| tert-Butyl ((2-(5-chloro-2-ethoxy-4-fluorophenyl)cyclopropyl)methyl)carbamate | 5-HT2C Receptor | Obesity, Schizophrenia | Selective receptor agonism[3] |

| (5-Benzyl-2-ethoxy-4-fluorophenyl)methanaminium chloride | MOR / DOR | Peripheral Analgesia | Peptidomimetic opioid receptor modulation[4] |

| 5-(2-Ethoxy-4-fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine | Broad Scaffold | Antibacterial / Agrochemical | Structural scaffold for diverse bioactivity[5] |

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity synthesis of these derivatives, palladium-catalyzed cross-coupling remains the gold standard. Below is a self-validating, step-by-step protocol for the synthesis of 5-(2-ethoxy-4-fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine , a critical scaffold in both pharmaceutical and agrochemical discovery[5].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol incorporates in-process controls (IPCs) to guarantee a self-validating experimental system.

Step 1: Reagent Preparation & Solvent Homogenization

-

Action: Charge a sealed reaction tube with 5-bromo-[1,2,4]-triazolo[1,5-a]pyrimidine (1.0 mmol), 2-ethoxy-4-fluorophenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol)[5].

-

Action: Suspend the mixture in a ternary solvent system of ethanol, water, and 1,4-dioxane in a 1:1:5 ratio[5].

-

Causality: Dioxane provides optimal solubility for the organic substrates, water dissolves the inorganic base to generate the active boronate complex, and ethanol acts as a co-solvent to homogenize the biphasic mixture, ensuring uniform heat distribution.

Step 2: Deoxygenation (Critical IPC)

-

Action: Stir the reaction mixture for 15 minutes under a continuous nitrogen (N₂) gas purge to create an inert atmosphere[5].

-

Causality: Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid (forming a biphenyl byproduct) and to protect the active Pd(0) species from oxidation.

Step 3: Catalysis & Thermal Activation

-

Action: Add the palladium catalyst, [PdCl₂(PPh₃)₂] (0.1 mmol), to the inert system[5].

-

Action: Heat the sealed tube to 120–130°C for 35 minutes[5].

-

Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting bromide[5].

Step 4: Workup & Extraction

-

Action: Filter the resultant mixture through a Celite bed to remove palladium black and insoluble inorganic salts[5].

-

Action: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile ethanol and dioxane[5].

-

Action: Extract the aqueous residue with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate[5].

Step 5: Purification & Crystallographic Validation

-

Action: Purify the crude product via column chromatography using 60:120 mesh silica gel with an EtOAc:hexane (40:60) eluent system[5].

-

Validation: Obtain high-quality single crystals via slow evaporation using ethanol as the solvent[5]. Final validation should be conducted via X-ray diffraction to confirm the dihedral angle between the triazolopyrimidine and fluorophenyl rings (historically validated at 39.16°)[5],[6].

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis of the triazolopyrimidine scaffold.

References

-

Gilandoust, M., et al. (2016). 5-(2-Ethoxy-4-fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData. URL: [Link]

-

Gilandoust, M., et al. (2016). data reports 5-(2-Ethoxy-4-fluorophenyl)-1,2,4-triazolo[1,5-a]-pyrimidine. IUCrData. URL: [Link]

- US Patent Application US20250170100A1. Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions. Google Patents.

-

ACS Publications. (2025). Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. URL: [Link]

- US Patent US10407381B2. Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions - Google Patents [patents.google.com]

- 3. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

Physicochemical Characterization of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate: A Methodological Approach to Melting and Boiling Point Determination

An In-depth Technical Guide for Researchers

Abstract: Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a substituted phenylglyoxylic acid ester, a class of compounds of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As with any novel chemical entity (NCE) in a drug development pipeline, the precise determination of its fundamental physicochemical properties is a non-negotiable prerequisite for further investigation. This guide addresses the critical parameters of melting and boiling points. An extensive search of public and commercial databases reveals no currently published experimental data for these specific properties. Therefore, this document provides a comprehensive framework for researchers to determine these values accurately and interpret their significance. We will detail the established experimental protocols, explain the underlying scientific principles, and discuss the implications of these properties for purity assessment, stability, and formulation development.

The Critical Role of Phase Transition Data in Drug Development

The melting point (MP) and boiling point (BP) are foundational thermal properties that provide far more information than simple physical state identification. For drug development professionals, these values are indispensable for several reasons:

-

Purity Assessment: A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[3] The presence of even minor impurities will cause a depression of the melting point and a broadening of the melting range.[4][5] This makes MP determination a rapid, cost-effective first-pass indicator of sample purity.[6][7]

-

Compound Identification: While not definitive in isolation, the melting point is a characteristic physical property that, when used in conjunction with spectroscopic data (NMR, IR, MS), helps confirm the identity of a synthesized compound.[8]

-

Stability and Formulation: The melting point provides insights into the lattice energy of a crystalline solid, which influences its solubility and stability.[9][10] Low-melting-point compounds can present challenges during milling or formulation due to sticking. Furthermore, understanding the boiling point is crucial for purification via distillation and for assessing the thermal stability of the compound under various processing conditions.[11]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. Melting point determination is a key tool in identifying and characterizing these different polymorphic forms.[7]

Physical Property Data for Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate and Related Analogs

As of the latest literature review, specific experimental melting and boiling point data for the title compound have not been reported. However, data for structurally similar compounds can provide a reasonable estimation of the expected physical state and thermal properties.

| Compound Name | CAS Number | Molecular Formula | Reported Physical Properties |

| Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate | 1443352-62-2 | C₁₂H₁₃FO₄ | Melting Point: No data available. Boiling Point: No data available. |

| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 | C₁₀H₉FO₃ | Boiling Point: 271.7 °C at 760 mmHg[12] |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7 | C₁₀H₉BrO₃ | Boiling Point: 322 °C[8] |

| Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate | 64987-03-7 | C₈H₈N₂O₄S | Melting Point: 232-234 °C[2] |

Note: The data presented for analogs are for comparative purposes only and should not be considered as substitutes for the experimental determination of the title compound's properties.

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique to assess the purity and identity of a solid compound.[5] The capillary method using a melting point apparatus is the most common and reliable technique.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperatures at which the first drop of liquid appears (onset) and at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the substance.[4] The process relies on precise temperature control and accurate observation.

Step-by-Step Methodology

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom.

-

-

Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[3]

-

Record T₁: The temperature at which the first drop of liquid is observed.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Purity Interpretation:

Workflow for Melting Point Analysis

Caption: Workflow for melting point determination and purity assessment.

Experimental Protocol: Boiling Point Determination

Assuming Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a liquid at room temperature or has a melting point below its boiling point, its boiling point can be determined. Given its molecular weight and functionality, purification by vacuum distillation is likely necessary to prevent decomposition.

Principle of Boiling

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[13][14] At this temperature, energetic molecules can form vapor bubbles within the bulk of the liquid and escape. Since atmospheric pressure can vary, it is crucial to record the pressure at which the boiling point is measured.[15]

Thermal Stability Considerations for α-Keto Esters

α-Keto esters can be susceptible to thermal degradation.[11] At elevated temperatures, side reactions such as hydrolysis (if moisture is present) or decarboxylation may occur, leading to inaccurate boiling point measurements and sample contamination.[16] Therefore, determining the boiling point under reduced pressure (vacuum distillation) is highly recommended.[17] This lowers the temperature required for boiling, minimizing the risk of decomposition.

Step-by-Step Methodology (Micro-Boiling Point / Thiele Tube Method)

This method is ideal for small sample volumes (less than 1 mL).[18]

-

Apparatus Setup:

-

Place a small amount (0.5 mL) of the liquid sample into a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary tube sealed at one end and place it into the test tube with the open end down. This will act as a manometer.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[15]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the sample's vapor has displaced all the air and the liquid is above its boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is just drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.

-

Record the barometric pressure from a laboratory barometer.

-

Logical Flow of Boiling Point Determination

Caption: Decision logic for selecting a boiling point determination method.

Conclusion and Forward Outlook

The determination of the melting and boiling points of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a critical first step in its physicochemical characterization. While published data is currently unavailable, the established and robust methodologies detailed in this guide provide a clear path for researchers to obtain this vital information. Accurate measurement using techniques such as capillary melting point determination and micro-boiling point analysis will furnish the necessary data to confirm the compound's identity, assess its purity, and inform subsequent stages of the drug discovery and development process, including formulation, stability testing, and quality control. It is imperative that these fundamental properties are established before significant resources are invested in further biological and preclinical evaluation.

References

-

Vedantu. "Melting Point Determination of Organic Compounds: Chemistry Guide." Accessed March 2026. [Link]

-

Thompson Rivers University. "Experiment 1: Melting-point Determinations." Accessed March 2026. [Link]

-

BYJU'S. "Determination Of Melting Point Of An Organic Compound." Published November 13, 2019. [Link]

-

GeeksforGeeks. "Determination of Boiling Point of Organic Compounds." Updated July 23, 2025. [Link]

-

PennWest University. "Determination of Melting Point." Accessed March 2026. [Link]

-

Wisdomlib. "Melting point determination: Significance and symbolism." Updated July 31, 2025. [Link]

-

Scribd. "Boiling Point Determination Methods | PDF." Accessed March 2026. [Link]

-

METTLER TOLEDO. "DETERMINATION OF MELTING POINTS." Accessed March 2026. [Link]

-

Chemistry LibreTexts. "6.2B: Step-by-Step Procedures for Boiling Point Determination." Updated May 5, 2022. [Link]

-

University of Calgary. "BOILING POINT DETERMINATION." Accessed March 2026. [Link]

-

ResearchGate. "Asymmetric Reduction of α‐Keto Esters with Thermus thermophilus NADH‐Dependent Carbonyl Reductase using Glucose Dehydrogenase and Alcohol Dehydrogenase for Cofactor Regeneration | Request PDF." Accessed March 2026. [Link]

-

ResolveMass Laboratories Inc. "Melting Point Determination." Accessed March 2026. [Link]

-

University of Alberta. "Micro-boiling point measurement." Accessed March 2026. [Link]

-

PubMed. "An interesting relationship between drug absorption and melting point." Published May 21, 2009. [Link]

-

National Center for Biotechnology Information. "Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery." Accessed March 2026. [Link]

-

Chongqing Chemdad Co., Ltd. "ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate." Accessed March 2026. [Link]

-

Mol-Instincts. "ethyl 2-cyano-2-oxoacetate - C5H5NO3, density, melting point, boiling point, structural formula, synthesis." Updated May 20, 2025. [Link]

-

ResearchGate. "Making sense of boiling points and melting points | Request PDF." Updated August 9, 2025. [Link]

-

MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." Published June 17, 2025. [Link]

-

National Center for Biotechnology Information. "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Published August 12, 2021. [Link]

-

PubMed. "Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor." Published May 4, 2020. [Link]

Sources

- 1. Ethyl 2-chloro-2-oxoacetate | Manasa Life Sciences [manasalifesciences.com]

- 2. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. athabascau.ca [athabascau.ca]

- 5. wisdomlib.org [wisdomlib.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. scribd.com [scribd.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Potential biological activity of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate intermediates

Strategic Intermediates in Heterocyclic Pharmacophore Assembly

Executive Summary

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS: 1443352-62-2) represents a high-value aryl glyoxylate scaffold utilized in the divergent synthesis of bioactive heterocycles.[1] Characterized by a highly electrophilic 1,2-dicarbonyl (α-keto ester) motif attached to a pharmacologically privileged 2-ethoxy-4-fluorophenyl ring, this intermediate serves as a linchpin in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drug (NSAID) bioisosteres.[1]

Its utility stems from its dual reactivity: the α-keto group acts as a potent electrophile for condensation reactions, while the ester moiety provides a handle for further functionalization or cyclization. This guide delineates the chemical architecture, synthetic pathways, and biological potential of this intermediate, providing researchers with a roadmap for its application in medicinal chemistry.[1][2]

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule comprises three distinct functional domains, each contributing to its role as a "bifunctional building block":

-

The α-Keto Ester Core: A highly reactive 1,2-dicarbonyl system. The ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the electron-withdrawing inductive effect of the adjacent ester group. This ensures regioselective nucleophilic attack at the ketone position during condensation reactions.[1]

-

The Fluorine Substituent (C4): Positioned at the para position relative to the glyoxylate tail, the fluorine atom enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) while modulating the pKa of the phenyl ring.[1]

-

The Ethoxy Substituent (C2): The ortho-ethoxy group provides steric bulk and lipophilicity, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Reactivity Logic

The primary utility of this intermediate lies in cyclocondensation .[1] The α-keto ester motif reacts avidly with binucleophiles (diamines, aminothiols, hydrazines) to form stable 5- and 6-membered heterocycles.[1]

Figure 1: Divergent synthetic pathways utilizing the aryl glyoxylate core.[1]

Biological Potential & Pharmacophore Integration[1]

Kinase Inhibition (VEGFR/EGFR Targets)

The 2-ethoxy-4-fluorophenyl moiety is a recurrent motif in kinase inhibitors.[1] The fluorine atom mimics hydrogen in size but introduces strong electronegativity, altering the electronic landscape of the aromatic ring to enhance

-

Mechanism: Derivatives such as quinoxalinones synthesized from this intermediate can act as ATP-competitive inhibitors.[1] The ethoxy group often directs the molecule into the "selectivity pocket" (back pocket) of the kinase, improving potency against specific tyrosine kinases like VEGFR-2 or EGFR.[1]

Antimicrobial & Antifungal Activity

Glyoxylate-derived thiazoles and hydrazones have demonstrated broad-spectrum antimicrobial activity.[1]

-

Causality: The incorporation of the fluorinated phenyl ring increases lipophilicity (LogP), facilitating membrane permeability in Gram-positive bacteria and fungi.[1]

-

Target: These derivatives often disrupt cell wall synthesis or inhibit bacterial DNA gyrase.[1]

SAR Logic (Structure-Activity Relationship)

| Substituent | Position | Biological Function |

| Fluorine | Para (C4) | Metabolic Block: Prevents rapid oxidation.[1] Electronic: Increases acidity of NH protons in downstream heterocycles, strengthening H-bonds with enzyme residues. |

| Ethoxy | Ortho (C2) | Conformational Lock: Restricts rotation of the phenyl ring via steric clash, pre-organizing the bioactive conformation.[1] Hydrophobic Interaction: Buries into hydrophobic pockets.[1] |

| α-Keto Ester | Linker | Warhead Precursor: Converts to H-bond acceptor/donor motifs (e.g., amide, imine) essential for binding.[1] |

Experimental Protocols

Synthesis of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

Rationale: This protocol utilizes a Friedel-Crafts acylation approach, leveraging the electron-rich nature of the ethoxy-substituted ring.[1]

Reagents:

-

1-Ethoxy-3-fluorobenzene (Starting Material)[1]

-

Ethyl oxalyl chloride (Acylating Agent)[1]

-

Aluminum chloride (

, Lewis Acid)[1] -

Dichloromethane (DCM, Solvent)[1]

Workflow:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 1-ethoxy-3-fluorobenzene (10.0 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add

(12.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1] -

Acylation: Dropwise add ethyl oxalyl chloride (11.0 mmol) dissolved in DCM (10 mL) over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 mL).

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the yellow oil product.

Downstream Synthesis: 3-(2-Ethoxy-4-fluorophenyl)quinoxalin-2(1H)-one

Rationale: This protocol demonstrates the condensation with o-phenylenediamine to form a kinase-privileged scaffold.[1]

Workflow:

-

Condensation: In a 50 mL flask, combine Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (1.0 mmol) and o-phenylenediamine (1.0 mmol) in Ethanol (10 mL).

-

Catalysis: Add a catalytic amount of Acetic Acid (2-3 drops).

-

Reflux: Heat to reflux (78°C) for 3-6 hours. The product often precipitates upon cooling.

-

Isolation: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF to obtain the quinoxalinone.

Visualizing the SAR Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the design of drugs derived from this intermediate.

Figure 2: Pharmacophore dissection of the 2-ethoxy-4-fluorophenyl glyoxylate intermediate.[1]

References

-

BenchChem. (n.d.).[1] The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery. Retrieved from [1]

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023).[1] Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.[1][3][4] RSC Advances, 13, 11652-11684.[1] Link

-

ChemScene. (n.d.).[1] Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate Product Data. Retrieved from [1]

-

MDPI. (2022).[1] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Crystals, 12(2), 227.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Ethyl 2-(4-ethoxy-2-fluorophenyl)-2-oxoacetate Product Information. Retrieved from [1]

Sources

- 1. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate in Advanced Therapeutics

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized building blocks that offer both structural rigidity and precise stereoelectronic properties. Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1443352-62-2) has emerged as a critical α-keto ester intermediate[1]. Characterized by its unique ortho-ethoxy and para-fluoro substitution pattern, this compound serves as a versatile precursor for synthesizing complex heterocycles, including modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[2] and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[3].

This technical guide provides an in-depth analysis of the structural rationale, physicochemical properties, and validated synthetic methodologies associated with this pharmaceutical building block.

Structural and Mechanistic Rationale

The utility of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is not coincidental; every functional group on the molecule is strategically positioned to fulfill specific synthetic and pharmacological objectives[1][4]:

-

The α-Keto Ester Motif: This bifunctional moiety contains two highly electrophilic carbonyl centers. The ketone carbon is highly susceptible to nucleophilic attack (e.g., by amines or organometallics), while the ester carbon is primed for subsequent cyclization or hydrolysis. This makes it an ideal precursor for quinoxalines, indoles, and α-hydroxy acids.

-

The para-Fluorine Atom: Fluorine substitution at the para position of the phenyl ring serves a dual purpose. Pharmacologically, it blocks rapid cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the downstream active pharmaceutical ingredient (API). Synthetically, its strong electron-withdrawing inductive effect increases the electrophilicity of the adjacent α-ketone, accelerating condensation reactions.

-

The ortho-Ethoxy Group: The bulky ethoxy group creates significant steric hindrance. Mechanistically, this forces the adjacent oxoacetate group out of the aromatic plane. This specific dihedral angle is often critical for locking the final drug molecule into a bioactive conformation, allowing it to fit snugly into tight protein binding pockets, such as the ligand-binding domain of RORγt[2].

Key Synthetic Applications

Synthesis of RORγt Modulators

RORγt is a master transcription factor that drives the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A. Modulating this pathway is a primary strategy for treating autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) and certain cancers[2]. Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is utilized to construct the heterocyclic core of these modulators, providing the necessary hydrophobic contacts and hydrogen-bond acceptors required for target engagement[2].

Caption: Th17 cell differentiation pathway highlighting the RORγt target for autoimmune and cancer therapies.

Heterocyclic Core Assembly

Beyond specific targets, the oxoacetate building block is a staple in the synthesis of privileged scaffolds. Condensation with diamines yields quinoxalinones, while reaction with amidines yields functionalized triazines.

Caption: Synthetic workflow from fluorobenzene to a quinoxaline API core via the oxoacetate building block.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical properties and standard reactivity profiles of the compound are summarized below.

Table 1: Physicochemical & Structural Properties [1][4]

| Property | Value |

| Chemical Name | Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate |

| CAS Number | 1443352-62-2 |

| Molecular Formula | C₁₂H₁₃FO₄ |

| Molecular Weight | 240.23 g/mol |

| Functional Groups | Ketone, Ester, Ether, Aryl Fluoride |

| Storage Conditions | Sealed in dry conditions, 2-8°C |

Table 2: Comparative Reactivity Profile of the α-Keto Ester Motif

| Reagent System | Transformation | Major Product Class | Expected Yield |

| 1,2-Phenylenediamine | Condensation / Cyclization | Quinoxalinones | 75-90% |

| LiOH / H₂O / THF | Ester Hydrolysis | α-Keto Acids | >95% |

| NaBH₄ / MeOH | Ketone Reduction | α-Hydroxy Esters | 80-85% |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | Tertiary α-Hydroxy Esters | 60-80% |

Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: Condensation to Form a Quinoxalinone Core

This protocol utilizes the dual electrophilicity of the α-keto ester to form a stable 6-membered aromatic heterocycle.

-

Solvent Preparation: Dissolve 1.0 equivalent (eq) of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate in anhydrous ethanol (0.2 M concentration).

-

Causality: Ethanol solubilizes both the hydrophobic aryl oxoacetate and polar diamines, while its protic nature stabilizes the transition state during imine formation.

-

-

Reagent Addition: Add 1.05 eq of 1,2-phenylenediamine to the solution.

-

Causality: A slight excess of the diamine ensures complete consumption of the more valuable oxoacetate building block without complicating downstream purification.

-

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Acetic acid selectively protonates the highly electrophilic α-ketone oxygen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, accelerating the initial nucleophilic attack by the primary amine.

-

-

Thermal Activation: Heat the reaction mixture to reflux for 2-4 hours.

-

Causality: While the initial imine formation can occur at room temperature, reflux provides the activation energy required for the secondary cyclization step (intramolecular amide bond formation).

-

-

In-Process Control (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 241.08[M+H]+) is <2% relative to the product peak.

-

Isolation: Cool the mixture to 0°C. Filter the precipitated quinoxalinone derivative and wash with cold ethanol.

Protocol B: Chemoselective Hydrolysis to the α-Keto Acid

This protocol is essential when the building block must be coupled to complex amines via amide bond formation, a common step in synthesizing bulky RORγt inverse agonists[2].

-

Solvent System: Dissolve the oxoacetate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

-

Causality: This creates a miscible system where the organic ester is solubilized by THF and the inorganic base is dissolved by water, maximizing interfacial collision rates.

-

-

Base Addition: Add 1.5 eq of LiOH·H₂O at 0°C.

-

Causality: Temperature control is critical. α-Keto acids are highly prone to spontaneous decarboxylation at elevated temperatures. Maintaining the reaction at 0°C preserves the integrity of the two-carbon linker.

-

-

IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear entirely within 1 hour.

-

Workup: Acidify the mixture dropwise with 1M HCl until pH 2 is reached.

-

Causality: Acidification converts the water-soluble lithium carboxylate salt into the protonated free acid, allowing it to partition into the organic layer during the subsequent extraction with Ethyl Acetate (EtOAc).

-

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]

- 3. EP2611804A1 - Novel compounds and compositions for the inhibition of nampt - Google Patents [patents.google.com]

- 4. 409081-83-0|Ethyl 4-fluoro-1-naphthoylformate|BLD Pharm [bldpharm.com]

Friedel-Crafts acylation conditions for preparing Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

This Application Note and Protocol is designed for researchers and process chemists synthesizing Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., substituted indoles, quinolines) and other pharmaceutical active ingredients.

Part 1: Core Directive & Scientific Context

Topic: Friedel-Crafts Acylation of 1-ethoxy-3-fluorobenzene to synthesize Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate.

The Regioselectivity Challenge: The synthesis relies on the acylation of 1-ethoxy-3-fluorobenzene (3-fluorophenetole). The directing groups on the benzene ring create a competitive landscape for electrophilic aromatic substitution (EAS):

-

Ethoxy (-OEt) at C1: A strong activator and ortho, para-director.

-

Fluoro (-F) at C3: A weak deactivator but ortho, para-director.

Target Isomer (C6 Attack): The user requires the 2-ethoxy-4-fluorophenyl moiety. This corresponds to acylation at the C6 position of the starting material.

-

Site C4 (Alternative): Para to -OEt, Ortho to -F. Usually favored by the strong -OEt para-directing effect, but deactivated inductively by the adjacent Fluorine.

-

Site C6 (Target): Ortho to -OEt, Para to -F. While ortho to the bulky -OEt group, it is further from the inductively withdrawing Fluorine atom.

Strategic Insight: Unlike typical anisole derivatives where para-substitution dominates, the presence of the meta-fluorine atom destabilizes the C4 transition state via inductive withdrawal. Consequently, the C6 position becomes kinetically competitive, allowing for the isolation of the desired target under optimized conditions.

Part 2: Detailed Protocol & Methodology

Reaction Mechanism & Pathway

The reaction utilizes Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) as the electrophile, activated by Aluminum Chloride (AlCl₃) .

DOT Diagram: Reaction Pathway

Caption: Competitive electrophilic substitution pathways. The C6 pathway is favored by minimizing inductive deactivation from the fluorine atom.

Experimental Protocol

Safety Note: Aluminum chloride is moisture-sensitive and releases HCl gas. Ethyl oxalyl chloride is corrosive and toxic. Perform all operations in a fume hood.

Materials:

-

Substrate: 1-Ethoxy-3-fluorobenzene (1.0 equiv)

-

Reagent: Ethyl chlorooxoacetate (1.2 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 - 1.5 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Ice water / 1N HCl

Step-by-Step Procedure:

-

Catalyst Activation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge with AlCl₃ (1.5 equiv) and anhydrous DCM (5 mL/mmol substrate) .

-

Cool the suspension to 0 °C using an ice bath.

-

-

Electrophile Formation:

-

Add Ethyl chlorooxoacetate (1.2 equiv) dropwise to the AlCl₃ suspension over 15 minutes.

-

Observation: The mixture will homogenize slightly as the acylium complex forms. Stir at 0 °C for 15 minutes.

-

-

Substrate Addition (Controlled Regioselectivity):

-

Dissolve 1-Ethoxy-3-fluorobenzene (1.0 equiv) in a minimal amount of DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Critical: Slow addition prevents localized overheating, which can degrade regioselectivity.

-

-

Reaction Phase:

-

Allow the mixture to warm slowly to Room Temperature (20–25 °C) .

-

Stir for 3–6 hours . Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

-

Endpoint: Disappearance of the starting material. The product usually appears as a lower Rf spot compared to the ether.

-

-

Quench & Workup:

-

Cool the mixture back to 0 °C.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 1N HCl (100 mL) . Caution: Exothermic!

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organics, wash with saturated NaHCO₃ (to remove oxalic acid byproducts) and brine .

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification (Isomer Separation):

-

The crude oil contains the target (C6) and the isomer (C4).

-

Recrystallization: Dissolve the crude oil in hot Ethanol/Hexane (1:5) . Cool slowly to 4 °C. The target keto-ester often crystallizes more readily than the C4 isomer.

-

Flash Chromatography: If oil persists, purify on silica gel using a gradient of Hexane → 10% EtOAc/Hexane . The ortho-acylated product (Target) typically elutes after the para-acylated isomer due to chelation with the silica surface (interaction between the keto group and the ortho-ethoxy oxygen).

-

Optimization & Troubleshooting Data

Table 1: Solvent and Catalyst Effects on Regioselectivity

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) | Ratio (Target C6 : Isomer C4) | Notes |